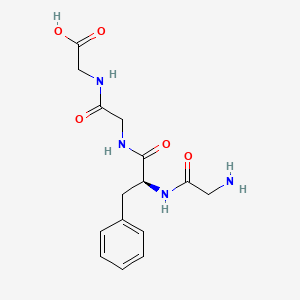
Glycine, glycyl-L-phenylalanylglycyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, glycyl-L-phenylalanylglycyl- is a tripeptide composed of glycine, L-phenylalanine, and another glycine residue This compound is a derivative of glycine and L-phenylalanine, which are both proteinogenic amino acids Glycine is the simplest amino acid, while L-phenylalanine is an essential amino acid with a benzyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of glycine, glycyl-L-phenylalanylglycyl- typically involves peptide bond formation between the amino acids. One common method is the solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: Glycine is attached to the resin through its carboxyl group.
Deprotection: The amino group of glycine is deprotected to allow for the next amino acid to be added.
Coupling: L-phenylalanine is coupled to the glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Deprotection and coupling: The process is repeated to add the final glycine residue.
Cleavage: The completed tripeptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of glycine, glycyl-L-phenylalanylglycyl- can be achieved through large-scale SPPS or solution-phase peptide synthesis. In solution-phase synthesis, the amino acids are coupled in solution rather than on a solid support. This method can be more suitable for large-scale production but requires careful purification steps to isolate the desired product.
化学反応の分析
Types of Reactions
Glycine, glycyl-L-phenylalanylglycyl- can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if present, using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The peptide can participate in substitution reactions where functional groups are replaced by others, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various catalysts and reagents depending on the specific substitution reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds. Substitution reactions can introduce new functional groups into the peptide structure.
科学的研究の応用
Glycine, glycyl-L-phenylalanylglycyl- has several scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein structure and function, as well as its interactions with enzymes and receptors.
Medicine: Explored for potential therapeutic applications, such as drug delivery systems and peptide-based drugs.
Industry: Utilized in the development of new materials and biotechnological applications.
作用機序
The mechanism of action of glycine, glycyl-L-phenylalanylglycyl- involves its interaction with specific molecular targets and pathways. In biological systems, peptides can bind to receptors, enzymes, or other proteins, influencing their activity. The specific mechanism depends on the peptide’s structure and the target molecule. For example, glycine residues can interact with glycine receptors, while L-phenylalanine residues can interact with aromatic amino acid-binding sites.
類似化合物との比較
Similar Compounds
Glycylglycine: A dipeptide composed of two glycine residues.
Glycyl-L-phenylalanine: A dipeptide composed of glycine and L-phenylalanine.
L-phenylalanylglycine: A dipeptide with the reverse sequence of glycine and L-phenylalanine.
Uniqueness
Glycine, glycyl-L-phenylalanylglycyl- is unique due to its tripeptide structure, which combines the properties of glycine and L-phenylalanine
特性
CAS番号 |
27841-74-3 |
|---|---|
分子式 |
C15H20N4O5 |
分子量 |
336.34 g/mol |
IUPAC名 |
2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H20N4O5/c16-7-12(20)19-11(6-10-4-2-1-3-5-10)15(24)18-8-13(21)17-9-14(22)23/h1-5,11H,6-9,16H2,(H,17,21)(H,18,24)(H,19,20)(H,22,23)/t11-/m0/s1 |
InChIキー |
QNNPFCCRZUGEKE-NSHDSACASA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)CN |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


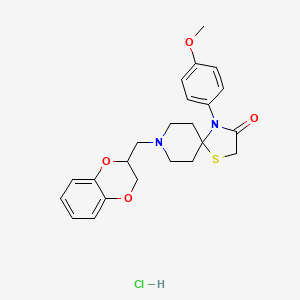
![5-{[4-(3,3-Dimethyloxiran-2-yl)butan-2-yl]oxy}-2H-1,3-benzodioxole](/img/structure/B14690535.png)
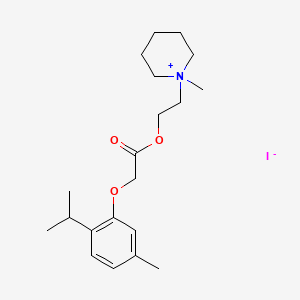
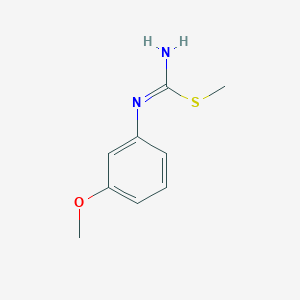

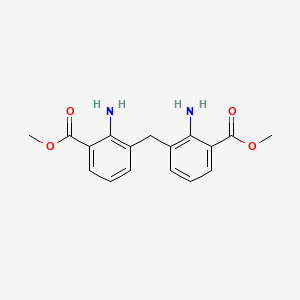
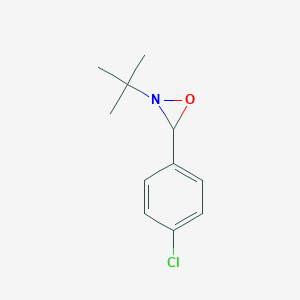
![Benzene, 1,1'-[(phenylmethoxy)methylene]bis-](/img/structure/B14690578.png)
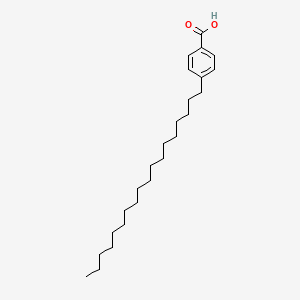
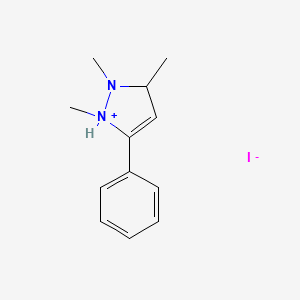
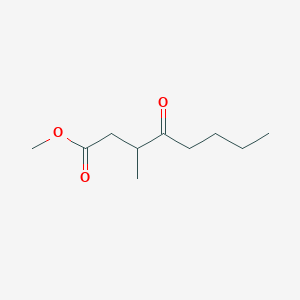
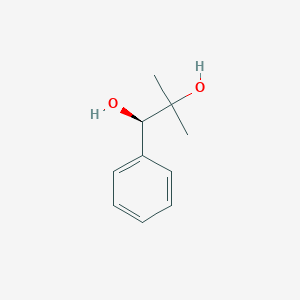
![3-[(3-Amino-3-oxopropyl)-hydroxyamino]propanamide](/img/structure/B14690603.png)

